N-(4-phényl-1,3-thiazol-2-yl)-2-chloroacétamide

Vue d'ensemble

Description

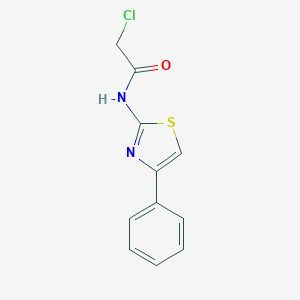

2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Applications De Recherche Scientifique

Medicinal Chemistry: It has shown promise as an antimicrobial and anticancer agent.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

Material Science: It can be used in the development of new materials with specific electronic or photophysical properties.

Mécanisme D'action

Target of Action

The primary target of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, the DprE1 enzyme, leading to inhibition of the enzyme’s activity . This interaction disrupts the normal function of the enzyme, thereby affecting the synthesis of the cell wall of Mycobacterium tuberculosis .

Biochemical Pathways

The affected pathway is the cell wall biosynthesis of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts this pathway, leading to the inability of the bacteria to maintain their cell wall structure . The downstream effects include the potential death of the bacteria due to the loss of an intact cell wall .

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound prevents the bacteria from maintaining their cell wall structure, potentially leading to the death of the bacteria .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 4-phenyl-1,3-thiazol-2-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol or dichloromethane under reflux conditions for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Analyse Des Réactions Chimiques

Types of Reactions

2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Condensation Reactions: The compound can react with aldehydes or ketones to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N-substituted acetamide derivative, while oxidation might lead to sulfoxide or sulfone derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar structure with a bromine atom instead of a phenyl group.

2-chloro-N-(4-chlorophenyl)-1,3-thiazol-2-yl)acetamide: Contains a chlorine atom on the phenyl ring.

Uniqueness

2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. The presence of the phenyl group can enhance its interaction with biological targets, potentially leading to more potent effects compared to similar compounds .

Activité Biologique

2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a phenyl group, which is critical for its biological activity. The presence of the chlorine atom enhances its reactivity and interaction with biological targets. The unique substitution pattern on the thiazole ring contributes to its specific biological effects.

Target Enzyme

The primary target of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis. Inhibition of this enzyme leads to a reduction in bacterial growth, showcasing its potential as an anti-tubercular agent.

Biochemical Pathways

The compound's action results in the disruption of essential biochemical pathways in bacteria, particularly affecting the integrity of the bacterial cell wall. This mechanism underlines its efficacy against various microbial strains.

Antimicrobial Activity

Research has demonstrated that 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide exhibits notable antimicrobial properties:

- In vitro Studies : It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while demonstrating moderate activity against Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans .

- Quantitative Structure-Activity Relationship (QSAR) : A study employing QSAR analysis indicated that the biological activity of chloroacetamides varies significantly based on the substituents on the phenyl ring. Compounds with halogenated substituents displayed enhanced lipophilicity, facilitating better membrane penetration and antimicrobial efficacy .

Anticancer Activity

The thiazole moiety has been associated with various anticancer activities:

- Cell Cycle Arrest : In studies involving HepG2 liver cancer cells, 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide induced G2/M phase cell cycle arrest, suggesting its potential as an anticancer agent .

- Cytotoxic Effects : The compound has demonstrated cytotoxic effects against several cancer cell lines, with studies reporting IC50 values indicating significant growth inhibition .

Comparative Analysis

| Compound Name | Antimicrobial Activity | Anticancer Activity | Target Enzyme |

|---|---|---|---|

| 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | Effective against Gram-positive bacteria; moderate against Gram-negative | Induces G2/M phase arrest in cancer cells | DprE1 |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Similar profile; higher activity due to bromine substitution | Lower cytotoxicity compared to main compound | Not specified |

Case Studies

- Antimicrobial Evaluation : A study screened multiple N-substituted phenyl chloroacetamides for antimicrobial potential. The results indicated that compounds similar to 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide were among the most effective against MRSA due to their structural characteristics .

- Antitumor Research : Another investigation focused on thiazole derivatives revealed that those with specific substitutions exhibited significant anticancer properties. The presence of electron-donating groups was found to enhance activity against various cancer cell lines .

Propriétés

IUPAC Name |

2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2OS/c12-6-10(15)14-11-13-9(7-16-11)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFAWPJLADWBKCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381805 | |

| Record name | 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5039-16-7 | |

| Record name | 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.